molecular formula C12H12N2O3 B2642731 methyl 1-(carbamoylmethyl)-1H-indole-3-carboxylate CAS No. 667872-88-0

methyl 1-(carbamoylmethyl)-1H-indole-3-carboxylate

Cat. No. B2642731
CAS RN: 667872-88-0
M. Wt: 232.239
InChI Key: RKUHJCIANRGDKI-UHFFFAOYSA-N
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Description

Indole derivatives like “methyl 1-(carbamoylmethyl)-1H-indole-3-carboxylate” are a class of compounds that contain an indole moiety. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The carbamoylmethyl group indicates the presence of a carbamoyl group (a compound containing a functional group derived from carbamic acid) attached to a methyl group.


Synthesis Analysis

The synthesis of indole derivatives can involve various methods, including the Fischer indole synthesis, Madelung synthesis, and Bartoli indole synthesis . The specific synthesis route for “methyl 1-(carbamoylmethyl)-1H-indole-3-carboxylate” would depend on the starting materials and the desired substitutions on the indole ring.


Molecular Structure Analysis

The molecular structure of indole derivatives can be analyzed using various techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography . These techniques can provide information about the compound’s molecular geometry, the types of bonds present, and the spatial arrangement of atoms.


Chemical Reactions Analysis

Indole and its derivatives are involved in a wide range of chemical reactions. They can act as nucleophiles in electrophilic substitution reactions, or as electrophiles in nucleophilic substitution reactions . The specific reactions that “methyl 1-(carbamoylmethyl)-1H-indole-3-carboxylate” can undergo would depend on the specific functional groups present in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its solubility, melting point, boiling point, and reactivity . These properties can be determined using various experimental techniques and can also be predicted using computational methods.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. For pharmaceutical compounds, this often involves binding to a specific target protein and modulating its activity . The mechanism of action of “methyl 1-(carbamoylmethyl)-1H-indole-3-carboxylate” would depend on its intended use and the specific biological systems it interacts with.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its reactivity. Information on the safety and hazards of a compound is typically provided in its Material Safety Data Sheet (MSDS) .

Future Directions

The future directions for research on a compound like “methyl 1-(carbamoylmethyl)-1H-indole-3-carboxylate” could involve further studies on its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, studying its interactions with biological systems, and exploring its potential uses in fields like medicine or materials science .

properties

IUPAC Name

methyl 1-(2-amino-2-oxoethyl)indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-17-12(16)9-6-14(7-11(13)15)10-5-3-2-4-8(9)10/h2-6H,7H2,1H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUHJCIANRGDKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=CC=CC=C21)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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